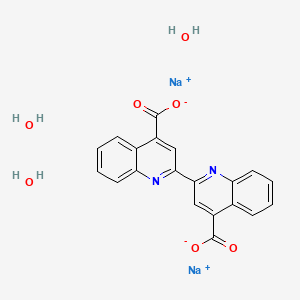
Disodium bicinchoninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium bicinchoninate, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is a chemical compound with the molecular formula C20H10N2Na2O4. It is the disodium salt of bicinchoninic acid, which is composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly for the determination of protein concentration through the bicinchoninic acid (BCA) assay .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium bicinchoninate can be synthesized by reacting bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in water and then adding sodium hydroxide to form the disodium salt. The reaction is carried out under alkaline conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified through recrystallization and dried to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium bicinchoninate primarily undergoes complexation reactions with metal ions. It forms a stable, intense purple complex with cuprous ions (Cu+), which is the basis for its use in the BCA assay .
Common Reagents and Conditions
The BCA assay involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) under alkaline conditions. This compound then reacts with the cuprous ions to form a purple complex. The reaction conditions typically include an alkaline environment, often achieved using sodium hydroxide or sodium carbonate .
Major Products Formed
The major product formed in the reaction of this compound with cuprous ions is the purple complex, which has a strong absorbance at 562 nm. This complex is used to quantify the concentration of proteins in a solution .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of disodium bicinchoninate involves its ability to chelate cuprous ions. In the BCA assay, proteins reduce cupric ions to cuprous ions under alkaline conditions. This compound then forms a complex with the cuprous ions, resulting in a purple color. The intensity of the color is directly proportional to the protein concentration, allowing for quantitative analysis .
Vergleich Mit ähnlichen Verbindungen
Disodium bicinchoninate is unique in its ability to form a stable, colored complex with cuprous ions, making it highly suitable for protein quantification. Similar compounds include:
Bicinchoninic acid: The parent compound of this compound, which also forms complexes with metal ions but is less soluble in water.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another related compound with similar complexation properties but different solubility and stability characteristics.
This compound stands out due to its water solubility and stability under alkaline conditions, making it more practical for use in various assays .
Eigenschaften
Molekularformel |
C20H16N2Na2O7 |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate |
InChI |
InChI=1S/C20H12N2O4.2Na.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 |
InChI-Schlüssel |
FJILMLPAOREGGL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


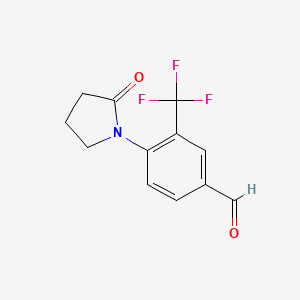
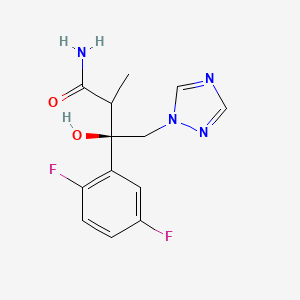
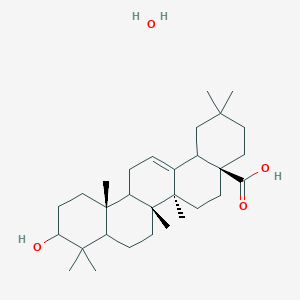

![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)
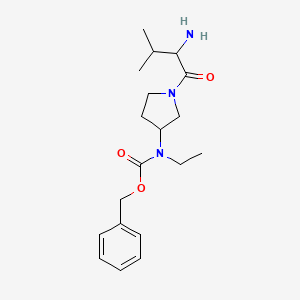
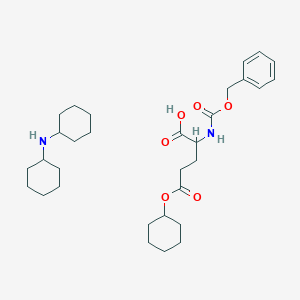
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
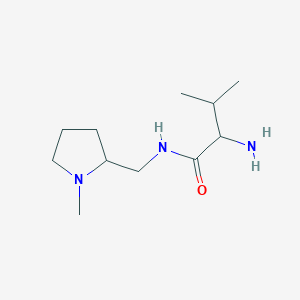
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
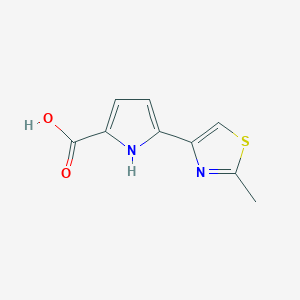
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)
